2,3,6-Trifluoro-5-nitropyridine
Overview
Description
2,3,6-Trifluoro-5-nitropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .
Scientific Research Applications
Structural Analysis and Conformational Studies Studies on derivatives of nitropyridines, like 3,5-difluoro-4-nitropyridine N-oxide, reveal insights into molecular structure and conformation. For example, these derivatives demonstrate varying conformational stabilities and intermolecular interactions, which can be critical in understanding the compound's behavior in different conditions (Batsanov, 2000). Similarly, compounds like 2-hydroxy-4-methyl-3-nitropyridine undergo comprehensive vibrational analysis and theoretical simulations to assess molecular stability, bond strength, and electron density distributions (Balachandran, Janaki, & Lakshmi, 2012).
Chemical Reactions and Synthesis Processes The chemical behavior of halopyridines, including 2,3,6-trifluoro-5-nitropyridine, is significant in nucleophilic substitution reactions. These reactions are pivotal in synthesizing various chemical compounds and exploring regiocontrol in halopyridines (Schlosser, Rausis, & Bobbio, 2005). Additionally, the synthesis of 2′-deoxyuridine derivatives containing substituted phenoxy groups, which involves 2,3,6-trifluoro-5-hydroxy-4-nitrophenoxy, highlights the compound's role in creating potential dUTP analogues (Marriott, Aherne, Hardcastle, & Jarman, 2001).
Materials Science and Nanotechnology In materials science, the unique properties of this compound derivatives contribute to the development of advanced materials. For instance, studies on molecular diodes demonstrate how charge-induced conformational changes in molecules like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine can be harnessed for memory devices or nano-actuators (Derosa, Guda, & Seminario, 2003). Moreover, the synthesis of ternary erbium(III) complexes using derivatives of nitropyridines and investigating their photoluminescence and electroluminescence properties open pathways for developing solution-processed organic light-emitting diodes (OLEDs) (Martín‐Ramos et al., 2014).
Molecular Electronics The study of molecular diodes featuring compounds like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine showcases the potential of this compound in the realm of molecular electronics. The research demonstrates charge-induced conformational switching and rectifying behavior, indicating the use of such molecules in memory devices and nano-actuators (Derosa et al., 2003).
Mechanism of Action
Target of Action
The primary target of 2,3,6-Trifluoro-5-nitropyridine is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The This compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The ADME properties of This compound The compound’s role in the suzuki–miyaura cross-coupling reaction suggests it may have a significant impact on the bioavailability of other compounds .
Result of Action
The molecular and cellular effects of This compound It is known that the compound is used as a precursor for the synthesis of anticancer drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Future Directions
Biochemical Analysis
Biochemical Properties
2,3,6-Trifluoro-5-nitropyridine plays a significant role in biochemical reactions due to its electron-withdrawing fluorine atoms and nitro group. These functional groups influence the compound’s reactivity and interactions with various biomolecules. In biochemical reactions, this compound can interact with enzymes, proteins, and other biomolecules through nucleophilic substitution and electrophilic aromatic substitution reactions. The compound’s interactions with enzymes such as cytochrome P450 and glutathione S-transferase can lead to the formation of reactive intermediates, which may further interact with cellular components .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression and cellular responses . Additionally, the compound’s impact on cellular metabolism can result in changes in energy production and utilization, affecting overall cell viability and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of cytochrome P450 enzymes, resulting in altered drug metabolism and detoxification processes . Furthermore, the compound’s ability to induce changes in gene expression can be attributed to its interactions with transcription factors and regulatory proteins, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability in different experimental conditions is crucial for its consistent effects on biochemical and cellular processes. Studies have shown that this compound can undergo degradation over time, leading to the formation of degradation products that may have distinct biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and gene expression changes. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and oxidative stress . Threshold effects have been observed, where a certain dosage level triggers significant biological responses, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have distinct biological activities. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular components . The subcellular localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s reactivity and interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-5-nitropyridine typically involves the nitration of 2,3,6-trifluoropyridine. One common method is the reaction of 2,3,6-trifluoropyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and minimize by-products
Properties
IUPAC Name |
2,3,6-trifluoro-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDPSCYWIADBPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737290 | |
Record name | 2,3,6-Trifluoro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905587-08-8 | |
Record name | 2,3,6-Trifluoro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-trifluoro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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